molecular formula C14H25NO3Si2 B13799961 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)-

3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)-

Cat. No.: B13799961
M. Wt: 311.52 g/mol
InChI Key: UYMIAYAYSHDMOQ-UHFFFAOYSA-N
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Description

3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- is a derivative of 3-Hydroxyanthranilic acid, which is an intermediate in the metabolism of tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- typically involves the esterification of 3-Hydroxyanthranilic acid followed by silylation. The esterification can be achieved using methanol in the presence of an acid catalyst. The silylation step involves the reaction of the methyl ester with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinic acid derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, 3-Hydroxyanthranilic acid.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinolinic acid derivatives, 3-Hydroxyanthranilic acid, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- involves its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilic acid dioxygenase (HAAO), leading to the production of quinolinic acid. This pathway is crucial for maintaining cellular redox homeostasis and regulating immune responses .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H25NO3Si2

Molecular Weight

311.52 g/mol

IUPAC Name

methyl 2-(trimethylsilylamino)-3-trimethylsilyloxybenzoate

InChI

InChI=1S/C14H25NO3Si2/c1-17-14(16)11-9-8-10-12(18-20(5,6)7)13(11)15-19(2,3)4/h8-10,15H,1-7H3

InChI Key

UYMIAYAYSHDMOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C)N[Si](C)(C)C

Origin of Product

United States

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